5-Chloro-[1,3]oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining oxazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring.
Reaction Conditions:
Reagents: 2-chloronicotinic acid, urea, phosphorus oxychloride
Solvent: Anhydrous conditions
Temperature: Elevated temperatures (around 100-150°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the oxazole ring or the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with modified ring structures.
Scientific Research Applications
5-Chloro-[1,3]oxazolo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The biological activity of 5-Chloro-[1,3]oxazolo[4,5-b]pyridine is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-[1,3]oxazolo[4,5-b]pyridine
- 5-Iodo-[1,3]oxazolo[4,5-b]pyridine
- 5-Methyl-[1,3]oxazolo[4,5-b]pyridine
Uniqueness
5-Chloro-[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties.
Properties
Molecular Formula |
C6H3ClN2O |
---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
5-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H |
InChI Key |
UIRPPBZLEBALDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.